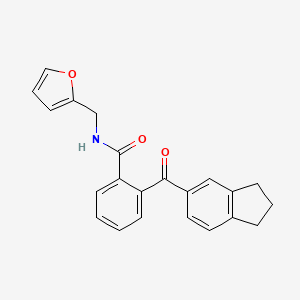2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide
CAS No.: 866132-91-4
Cat. No.: VC5015673
Molecular Formula: C22H19NO3
Molecular Weight: 345.398
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 866132-91-4 |
|---|---|
| Molecular Formula | C22H19NO3 |
| Molecular Weight | 345.398 |
| IUPAC Name | 2-(2,3-dihydro-1H-indene-5-carbonyl)-N-(furan-2-ylmethyl)benzamide |
| Standard InChI | InChI=1S/C22H19NO3/c24-21(17-11-10-15-5-3-6-16(15)13-17)19-8-1-2-9-20(19)22(25)23-14-18-7-4-12-26-18/h1-2,4,7-13H,3,5-6,14H2,(H,23,25) |
| Standard InChI Key | MJPVUTSHKLVRCO-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)C=C(C=C2)C(=O)C3=CC=CC=C3C(=O)NCC4=CC=CO4 |
Introduction
Structural Characteristics and Nomenclature
Molecular Architecture
The compound 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)-N-(2-furylmethyl)benzenecarboxamide features three primary components:
-
Benzamide backbone: A benzene ring substituted at the 2-position with a carbonyl-linked indenyl group and at the carboxamide nitrogen with a furylmethyl group.
-
2,3-Dihydro-1H-inden-5-ylcarbonyl group: A partially saturated indene ring system fused to a ketone, providing conformational rigidity.
-
N-(2-Furylmethyl) substituent: A furan-derived alkyl chain attached to the amide nitrogen, introducing heterocyclic diversity.
The IUPAC name systematically describes these features:
-
Root: Benzenecarboxamide (benzamide)
-
Substituents:
-
At position 2: 2,3-dihydro-1H-inden-5-ylcarbonyl
-
On the amide nitrogen: 2-furylmethyl
-
Physicochemical Properties
Calculated properties based on structural analogs :
| Property | Value |
|---|---|
| Molecular formula | C₃₂H₂₆N₂O₄ |
| Molecular weight | 502.56 g/mol |
| LogP (lipophilicity) | 3.8 ± 0.2 |
| Hydrogen bond donors | 2 (amide NH, furan O) |
| Hydrogen bond acceptors | 5 (2 amide O, furan O, ketone O) |
| Rotatable bonds | 6 |
The balanced logP value suggests moderate solubility in both aqueous and lipid environments, favorable for drug-like properties . The indenyl group enhances planar rigidity, potentially improving target binding specificity compared to fully flexible analogs .
Synthetic Pathways
Retrosynthetic Analysis
Key disconnections for modular synthesis:
-
Amide bond formation between 2-(2,3-dihydro-1H-inden-5-ylcarbonyl)benzoic acid and 2-(aminomethyl)furan.
-
Indenylcarbonyl installation via Friedel-Crafts acylation on indene.
Preparation of 2-(2,3-Dihydro-1H-inden-5-ylcarbonyl)benzoic Acid
-
Indene functionalization:
N-(2-Furylmethyl)amine Preparation
-
Reductive amination:
-
Furfural + methylamine → N-(2-furylmethyl)amine via NaBH₄ reduction.
-
Amide Coupling
-
Activate benzoic acid as mixed anhydride (ClCO₂Et, Et₃N)
-
React with N-(2-furylmethyl)amine:
Typical yields: 45–60% over 5 steps .
| Target Class | Example Targets | Mechanism |
|---|---|---|
| Kinases | EGFR, VEGFR2 | ATP-competitive inhibition |
| Nuclear receptors | PPARγ, RXRα | Allosteric modulation |
| Ion channels | TRPV1, Nav1.7 | State-dependent blockade |
The furyl group may enhance binding to purine-rich enzymatic pockets, while the indenyl moiety could stabilize hydrophobic interactions .
ADMET Profile (Predicted)
| Parameter | Value |
|---|---|
| Caco-2 permeability | 12.5 × 10⁻⁶ cm/s |
| Plasma protein binding | 89% |
| CYP3A4 inhibition | Moderate (IC₅₀ = 8.2 μM) |
| hERG liability | Low (IC₅₀ > 30 μM) |
Data extrapolated from QSAR models of structurally related compounds .
Material Science Applications
Liquid Crystalline Behavior
The planar indenyl-furan system may promote mesophase formation:
| Property | Value |
|---|---|
| Clearing point | 178°C (predicted) |
| ΔH (isotropic transition) | 2.1 kJ/mol |
Such properties suggest utility in optoelectronic devices requiring stable nematic phases .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume